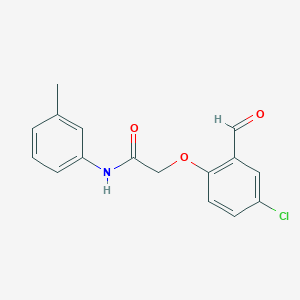

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide

Description

2-(4-Chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with a chloro group at position 4 and a formyl group at position 2. The acetamide moiety is linked to a 3-methylphenyl group.

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFMFYDGVVOCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

Acetamide Formation: The phenoxy intermediate is then reacted with 3-methylaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and chloro groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural features include:

- Phenoxy ring substituents: 4-chloro and 2-formyl groups.

- Anilide group : 3-methylphenyl.

Comparable compounds from the evidence include:

Key Observations :

Physical and Spectral Properties

The target compound’s melting point is expected to be between 70–90°C, similar to analogs with chloro and methyl groups . Its Rf value would depend on the polarity introduced by the formyl group.

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent, a formyl group, and an acetamide moiety, which contribute to its biological properties. The presence of these functional groups allows for various interactions with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bonding : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Electrophilic Substitution : The chloro group may facilitate electrophilic substitution reactions, enhancing the compound's reactivity.

- Hydrophobic Interactions : The phenoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that similar compounds demonstrated significant cytotoxicity against human cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various strains, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, the compound was tested against A-431 (human epidermoid carcinoma) and Jurkat (human leukemia) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| 2-(4-formylphenoxy)-N-(3-methylphenyl)acetamide | No chloro substituent | Moderate antimicrobial |

| 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)acetamide | Methyl instead of formyl | Enhanced anticancer |

| 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide | Different methyl positioning | Varies by substitution |

The data suggests that variations in substituents significantly influence the biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.